![molecular formula C18H25ClN2O3 B14360578 N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide CAS No. 90392-87-3](/img/structure/B14360578.png)
N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-hydroxypropoxy group, a cyanophenyl group, and an ethylhexanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chloro-Hydroxypropoxy Intermediate: This step involves the reaction of an appropriate phenol derivative with epichlorohydrin in the presence of a base to form the chloro-hydroxypropoxy intermediate.
Introduction of the Cyanophenyl Group: The intermediate is then reacted with a cyanophenyl derivative under suitable conditions to introduce the cyanophenyl group.
Formation of the Ethylhexanamide Group: Finally, the compound is reacted with an ethylhexanamide derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide involves its interaction with specific molecular targets. The chloro-hydroxypropoxy group can form hydrogen bonds with target proteins, while the cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide can be compared with similar compounds such as:
N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide: A β-blocker with similar structural features.
N-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide: A precursor for the synthesis of β-blockers.
N-(4-(3-Chloro-2-hydroxypropoxy)-3-methylphenyl)acetamide: A compound with similar reactivity but different biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90392-87-3 |
|---|---|
Molecular Formula |
C18H25ClN2O3 |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
N-[4-(3-chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide |
InChI |
InChI=1S/C18H25ClN2O3/c1-3-13(4-2)5-8-18(23)21-15-6-7-17(14(9-15)11-20)24-12-16(22)10-19/h6-7,9,13,16,22H,3-5,8,10,12H2,1-2H3,(H,21,23) |
InChI Key |
IDQXQGXXGZLOHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCC(=O)NC1=CC(=C(C=C1)OCC(CCl)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
plumbane](/img/structure/B14360510.png)
![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)

![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
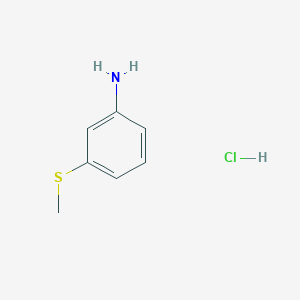
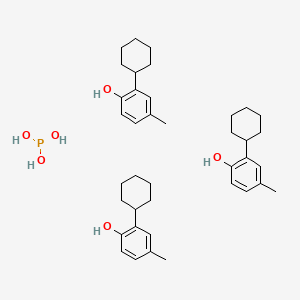
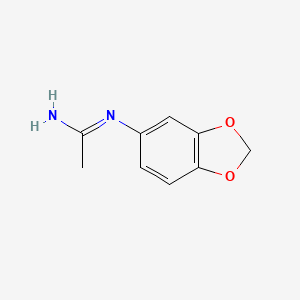
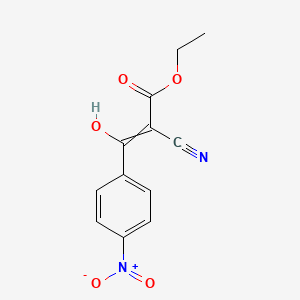
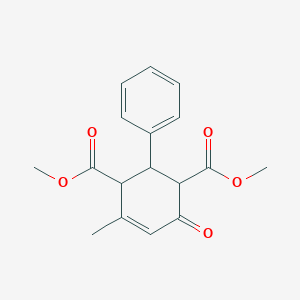
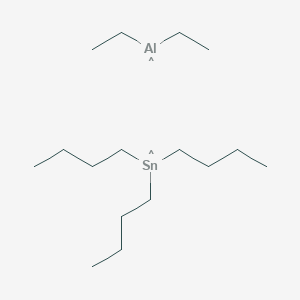
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)
